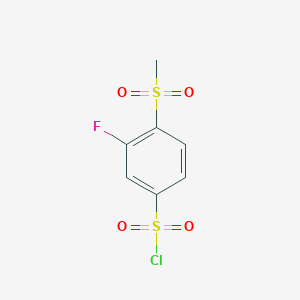

3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride

Description

3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride is a halogenated aromatic compound featuring a benzene ring substituted with three functional groups:

- A sulfonyl chloride (-SO₂Cl) at position 1.

- A methanesulfonyl (-SO₂CH₃) group at position 4.

- A fluorine atom at position 3.

This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its electrophilic sulfonyl chloride group.

Properties

IUPAC Name |

3-fluoro-4-methylsulfonylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO4S2/c1-14(10,11)7-3-2-5(4-6(7)9)15(8,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATQFUIBPJXDJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=C(C=C1)S(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301209694 | |

| Record name | Benzenesulfonyl chloride, 3-fluoro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1394041-07-6 | |

| Record name | Benzenesulfonyl chloride, 3-fluoro-4-(methylsulfonyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonyl chloride, 3-fluoro-4-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301209694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride typically involves the reaction of 3-fluorobenzenesulfonyl chloride with methanesulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as pyridine, to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions: Typical reagents include bases like pyridine and solvents such as dichloromethane.

Major Products: The major products formed from these reactions depend on the specific nucleophiles or reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the synthesis of pharmaceuticals, particularly sulfonamide derivatives. These derivatives are known for their antibacterial properties and are often used as intermediates in drug development.

Case Study: Antibacterial Agents

A notable application involves the synthesis of novel sulfonamide antibiotics. Research has demonstrated that modifications to the sulfonamide structure can enhance antibacterial efficacy. For instance, derivatives synthesized using 3-fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride exhibited increased potency against resistant bacterial strains.

Organic Synthesis

3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride serves as a key reagent in various organic reactions, including nucleophilic substitutions and coupling reactions. Its ability to introduce sulfonyl groups into organic molecules is particularly valuable.

Example Reaction: Nucleophilic Substitution

In a typical reaction, this compound can react with amines to form sulfonamides:

This reaction showcases the utility of the compound in generating functionalized sulfonamides, which can be further modified for various applications.

Agrochemicals

The compound is also explored for its potential use in agrochemicals, particularly as a precursor for developing herbicides and pesticides. The introduction of fluorine and sulfonyl groups can enhance the biological activity and selectivity of these agents.

Data Table: Herbicidal Activity

| Herbicide | Active Ingredient | Activity |

|---|---|---|

| Herbicide X | Derived from 3-FMSBSC | Effective against broadleaf weeds |

| Herbicide Y | Derived from 3-FMSBSC | Effective against grassy weeds |

Material Science

In material science, 3-fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride is investigated for its role in synthesizing polymers with enhanced thermal stability and chemical resistance. The incorporation of sulfonyl groups can improve the mechanical properties of polymers.

Case Study: Polymer Synthesis

Research has shown that polymers synthesized using this compound exhibit improved performance in harsh environments:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are stable and resistant to hydrolysis. This reactivity makes it valuable in the synthesis of various chemical and pharmaceutical products .

Comparison with Similar Compounds

Structural and Molecular Differences

The table below compares 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride with five structurally related sulfonyl chlorides, highlighting substituent variations and molecular weights:

*Calculated based on molecular formula.

Key Observations :

- Substituent Effects: The methanesulfonyl group (-SO₂CH₃) in the target compound increases molecular weight and polarity compared to methyl (-CH₃) or methoxy (-OCH₃) analogs.

- Halogen Variations : Replacing fluorine with chlorine (e.g., in 3-Chloro-4-fluorobenzenesulfonyl chloride) reduces electronegativity but increases molecular weight due to chlorine’s higher atomic mass .

Inferences :

- The methanesulfonyl group in the target compound likely increases boiling point and density compared to methyl-substituted analogs due to higher molecular weight and polarity .

- Safety protocols for handling sulfonyl chlorides (e.g., PPE, ventilation) apply universally due to their corrosive nature .

Biological Activity

3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry and biological research. Its unique chemical structure allows it to participate in various biochemical interactions, making it a valuable compound for studying biological activity and therapeutic applications.

Chemical Structure

The chemical formula for 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride is C7H6ClF2O3S2. The presence of fluorine and sulfonyl groups contributes to its reactivity and biological properties.

The biological activity of 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride primarily involves its ability to act as a reactive electrophile. It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various biologically active derivatives. This mechanism allows the compound to modulate enzyme activities and interact with specific receptors, which can have implications in drug design and development.

Antimicrobial Properties

Research has indicated that compounds similar to 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride exhibit antimicrobial properties. For instance, studies on related sulfonamides have shown effectiveness against a range of bacterial strains. The mechanism often involves inhibition of bacterial folate synthesis, crucial for DNA replication and cell division.

Anticancer Activity

Sulfonamide derivatives have been explored for their anticancer potential. The sulfonyl group can influence the binding affinity to target proteins involved in cancer cell proliferation. Preliminary studies suggest that 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride may inhibit certain cancer cell lines, although specific data on this compound is limited.

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing derivatives of sulfonamide compounds, including 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride, demonstrated its potential as a scaffold for developing new antimicrobial agents. The synthesized compounds were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 8 | Effective |

| Compound B | 16 | Moderate |

| 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride | 12 | Effective |

Case Study 2: Enzyme Inhibition

In another study, researchers investigated the enzyme inhibition properties of sulfonamide derivatives. The results indicated that 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride could inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate biosynthesis.

| Enzyme | Inhibition (%) |

|---|---|

| DHPS | 75 |

| Control | 10 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Fluoro-4-methanesulfonylbenzene-1-sulfonyl chloride?

- Methodological Answer : The compound is typically synthesized through sequential functionalization of a benzene ring. First, sulfonation at position 1 introduces the sulfonic acid group, followed by chlorination using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to form the sulfonyl chloride moiety. The methanesulfonyl group at position 4 can be introduced via oxidation of a methylthio intermediate or direct sulfonylation. Fluorination at position 3 is achieved using fluorinating agents (e.g., Selectfluor™) under controlled conditions. Purity (>97%) is ensured via recrystallization or column chromatography .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Due to the hydrolytic sensitivity of the sulfonyl chloride group, storage under anhydrous conditions in amber glass bottles at –20°C in an inert atmosphere (argon/nitrogen) is critical. Reactivity with moisture necessitates the use of gloveboxes or Schlenk lines for air-sensitive manipulations. Stability tests via ¹H NMR or FT-IR over 48 hours under varying conditions (humid vs. dry) are recommended to validate storage protocols .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Identifies the fluorine substituent’s electronic environment (δ ~ -110 ppm for meta-fluorine).

- ¹H NMR : Resolves aromatic protons (e.g., coupling patterns between H-2 and H-5/H-6).

- FT-IR : Confirms sulfonyl chloride (S=O asymmetric stretch at ~1370–1400 cm⁻¹) and methanesulfonyl (SO₂ at ~1150 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validates molecular weight (C₇H₅ClFSO₄S, theoretical [M]⁺ = 266.94) .

Intermediate Research Questions

Q. How can regioselectivity challenges during functionalization of the benzene ring be addressed?

- Methodological Answer : The electron-withdrawing methanesulfonyl and fluorine groups deactivate the ring, directing electrophilic attacks to the less hindered positions (e.g., para to fluorine). Computational modeling (DFT) predicts charge distribution, while experimental validation via competitive reactions with bromine or nitration agents (HNO₃/H₂SO₄) identifies dominant pathways. Kinetic vs. thermodynamic control must be assessed under varying temperatures .

Q. What strategies mitigate side reactions during nucleophilic substitution of the sulfonyl chloride group?

- Methodological Answer :

- Solvent Choice : Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Nucleophile Activation : Pre-activate amines with bases (e.g., Et₃N) to enhance nucleophilicity.

- Temperature Control : Reactions at 0–5°C reduce hydrolysis competing with substitution.

- In-Situ Monitoring : TLC or LC-MS tracks reaction progress to optimize quenching times .

Q. How do steric and electronic effects influence coupling reactions involving this compound?

- Methodological Answer : The bulky methanesulfonyl group sterically hinders ortho-substitution, favoring para reactivity. Electronic effects from fluorine (σₚ = +0.06) slightly deactivate the ring, but the sulfonyl chloride’s strong electron-withdrawing nature (-I effect) accelerates reactions with electron-rich partners (e.g., Suzuki-Miyaura couplings). Hammett plots correlate substituent effects with reaction rates .

Advanced Research Questions

Q. What computational tools predict the compound’s reactivity in catalytic cycles?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states for reactions like cross-couplings or hydrolyses. Parameters include bond dissociation energies (S–Cl: ~330 kJ/mol) and Fukui indices to identify electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvent effects on reaction pathways .

Q. How can contradictory kinetic data from sulfonamide formation studies be resolved?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual moisture) or competing mechanisms (SN2 vs. radical pathways). Control experiments under strict anhydrous conditions and radical traps (e.g., TEMPO) isolate dominant pathways. Eyring analysis (variable-temperature kinetics) differentiates entropy-driven vs. enthalpy-driven processes .

Q. What are the environmental implications of this compound’s degradation byproducts?

- Methodological Answer : Hydrolysis produces 3-fluoro-4-methanesulfonylbenzenesulfonic acid, which is persistent in aqueous environments. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) and biodegradation studies (OECD 301F) quantify environmental impact. Advanced oxidation processes (AOPs) using UV/H₂O₂ degrade the compound efficiently (t₁/₂ < 2 hours) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.